PERFLUORO(4-METHYLPENT-2-ENOIC ACID)

Description

Significance of Perfluoro(4-methylpent-2-enoic Acid) within the Class of Per- and Polyfluoroalkyl Substances (PFAS)

The presence of PFMeUPA and other unsaturated PFAS has been identified in environmental samples, particularly in areas impacted by aqueous film-forming foams (AFFF). acs.orghaleyaldrich.com This discovery has broadened the scope of PFAS contamination concerns beyond the legacy long-chain compounds. The study of PFMeUPA is crucial for understanding the complete picture of PFAS exposure and for developing effective remediation strategies that can address a wider range of these fluorinated pollutants. researchgate.net Its role as a model compound in degradation studies is particularly noteworthy, offering insights into potential breakdown mechanisms for other unsaturated PFAS. researchgate.net

Historical Context and Evolution of Research on Unsaturated Perfluorocarboxylic Acids

Research into per- and polyfluoroalkyl substances has historically focused on long-chain, saturated compounds like PFOA and PFOS, which were produced in large quantities and have been extensively detected in the environment and biota. nih.govnih.govnih.gov For decades, these legacy PFAS dominated the scientific literature and regulatory discussions due to their persistence, bioaccumulation potential, and association with adverse health outcomes. nih.govnih.govnih.gov

The focus on unsaturated perfluorocarboxylic acids is a more recent development in the field of environmental chemistry. The evolution of analytical techniques, particularly high-resolution mass spectrometry, has enabled the detection and identification of a broader range of PFAS, including unsaturated species, in complex environmental matrices. acs.org The discovery of novel PFAS, such as unsaturated perfluorooctane (B1214571) sulfonate in drinking water and human serum from communities impacted by AFFF, highlighted the need to investigate these previously overlooked compounds. acs.orghaleyaldrich.com This has led to a paradigm shift in PFAS research, moving towards a more comprehensive assessment of the thousands of different PFAS compounds that exist.

Current Research Frontiers and Challenges Associated with Perfluoro(4-methylpent-2-enoic Acid)

Current research on Perfluoro(4-methylpent-2-enoic acid) is concentrated on several key frontiers, primarily its degradation and the analytical challenges it presents.

Degradation and Remediation: A significant area of investigation is the development of effective methods to break down PFMeUPA. One promising approach is electroreductive defluorination. A study demonstrated a 99.81% removal efficiency and a 78.67% defluorination efficiency for PFMeUPA using a quaternary ammonium (B1175870) surfactant-modified cathode. researchgate.net This research highlighted that the carbon-carbon double bond in PFMeUPA facilitates the cleavage of the strong carbon-fluorine bond. researchgate.net Furthermore, evidence suggests that certain microbial enzymes, such as CarCDE, may be capable of defluorinating perfluorinated alkenoic acids like PFMeUPA, opening up possibilities for bioremediation. nih.gov

Analytical Challenges: The detection and quantification of PFMeUPA and other unsaturated PFAS in environmental samples remain a challenge. The development of robust analytical methods is crucial for understanding their occurrence, fate, and transport. Techniques such as combustion ion chromatography (CIC) are being explored for the analysis of total organic fluorine, which can provide an indication of the presence of all types of PFAS, including those that are difficult to analyze individually. norden.org

Data on Perfluoro(4-methylpent-2-enoic Acid) Degradation

| Treatment Method | Efficiency | Key Findings | Reference |

| Electroreductive Defluorination | 99.81% removal, 78.67% defluorination | The C=C bond facilitates C-F bond cleavage. | researchgate.net |

| Bioremediation (potential) | Under investigation | The enzyme CarCDE shows potential for defluorination. | nih.gov |

Chemical and Physical Properties of Perfluoro(4-methylpent-2-enoic Acid)

| Property | Value | Reference |

| CAS Number | 103229-89-6 (E-isomer), 239795-58-5 | chemicalbook.comsynquestlabs.com |

| Molecular Formula | C6HF9O2 | chemicalbook.com |

| Molecular Weight | 276.06 g/mol | chemicalbook.com |

| Boiling Point | 173-174 °C | synquestlabs.com |

| Density | 1.6 g/cm³ | synquestlabs.com |

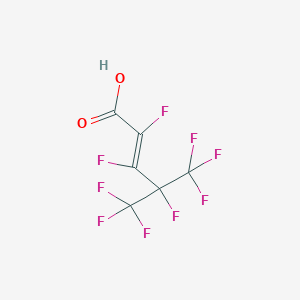

| IUPAC Name | (2E)-2,3,4,5,5,5-Hexafluoro-4-(trifluoromethyl)pent-2-enoic acid | synquestlabs.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF9O2/c7-1(3(16)17)2(8)4(9,5(10,11)12)6(13,14)15/h(H,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDHAMRDYDLSPH-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(=O)O)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397558 | |

| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103229-89-6 | |

| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(4-methylpent-2-enoic acid) (trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of Perfluoro 4 Methylpent 2 Enoic Acid

Advanced Synthetic Routes for Perfluoro(4-methylpent-2-enoic Acid)

The primary and documented route for the synthesis of perfluoro(4-methylpent-2-enoic acid) involves the use of perfluoro(4-methylpent-2-ene) (B1305851) as a starting material. acs.org

The synthesis of perfluoro(4-methylpent-2-enoic acid) is fundamentally rooted in the chemistry of perfluorinated alkenes. The precursor, perfluoro(4-methylpent-2-ene), is a dimer of hexafluoropropylene. czjyhg.com The production of hexafluoropropylene itself is a significant industrial process, often achieved through the cracking of tetrafluoroethylene (B6358150) (TFE). czjyhg.com The dimerization of hexafluoropropylene to form isomers like perfluoro(4-methylpent-2-ene) can be catalyzed by various agents, including potassium fluoride (B91410) (KF) in the presence of a crown ether to enhance the catalytic activity. scirp.org

The key transformation of perfluoro(4-methylpent-2-ene) to the desired carboxylic acid involves a multi-step reaction sequence. A known method utilizes a potent mixture of sodium hydroxide, sulfuric acid, sulfur trioxide (oleum), and antimony pentafluoride. acs.orgchemicalbook.com In this process, the perfluoroalkene is subjected to harsh conditions that facilitate the cleavage of the double bond and subsequent oxidation to form the carboxylic acid functionality. Antimony pentafluoride, a powerful Lewis acid, likely plays a role in activating the perfluoroalkene towards nucleophilic attack or facilitating rearrangement and oxidation steps.

While specific optimization data for the synthesis of perfluoro(4-methylpent-2-enoic acid) is not extensively published, general principles of organic synthesis optimization can be applied. Key parameters that can be manipulated to enhance yield and purity include reaction temperature, pressure, solvent polarity, and the stoichiometry of the reagents. For instance, in related fluorination reactions, controlling these variables is crucial for achieving high selectivity and minimizing the formation of byproducts. google.com The use of phase transfer catalysts in reactions involving immiscible reactants can also improve reaction rates and yields.

| Parameter | Potential Impact on Synthesis |

| Temperature | Affects reaction rate and selectivity. Higher temperatures may lead to faster reactions but could also promote side reactions or decomposition. |

| Pressure | Can influence the concentration of gaseous reactants and shift reaction equilibria, potentially improving yield. |

| Catalyst Choice | The selection of the Lewis acid (e.g., antimony pentafluoride) and other catalysts is critical for activating the substrate and guiding the reaction pathway. |

| Solvent | The polarity and solvating power of the solvent can impact the solubility of reactants and intermediates, influencing reaction kinetics. |

| Reactant Stoichiometry | Precise control of the ratios of reactants is essential to ensure complete conversion and minimize unreacted starting materials. |

This table presents general optimization strategies that could be applied to the synthesis of perfluoro(4-methylpent-2-enoic acid) based on established principles of chemical synthesis.

Detailed industrial-scale production methods for perfluoro(4-methylpent-2-enoic acid) are not publicly available. However, insights can be drawn from the production of its precursor, hexafluoropropylene dimers. The industrial production of hexafluoropropylene is a well-established process, with a significant market demand. czjyhg.com The dimerization of hexafluoropropylene is a key step, and various catalytic systems are employed to control the isomerization and achieve the desired dimer structure. scirp.org The subsequent conversion to the carboxylic acid would likely involve large-scale reactors designed to handle highly corrosive reagents like oleum (B3057394) and antimony pentafluoride, with stringent safety protocols in place. The process would also necessitate purification steps, such as distillation or crystallization, to isolate the final product to the required purity. acs.org

Fundamental Chemical Reactivity and Transformation Mechanisms of Perfluoro(4-methylpent-2-enoic Acid)

The chemical reactivity of perfluoro(4-methylpent-2-enoic acid) is dominated by the presence of the electron-deficient double bond and the carboxylic acid group, all heavily influenced by the surrounding fluorine atoms.

The oxidative degradation of perfluoro(4-methylpent-2-enoic acid) is expected to proceed via cleavage of the carbon-carbon double bond. While specific studies on this compound are limited, the general mechanism of alkene oxidation by strong oxidizing agents like ozone or potassium permanganate (B83412) involves the formation of an initial cyclic intermediate (a molozonide in the case of ozone) which then decomposes. libretexts.orgyoutube.comyoutube.com In the case of perfluorinated alkenes, the strong electron-withdrawing effect of the fluorine atoms makes the double bond less susceptible to electrophilic attack compared to their non-fluorinated counterparts. However, under harsh oxidative conditions, cleavage can occur. The expected products of the oxidative cleavage of perfluoro(4-methylpent-2-enoic acid) would be perfluorinated ketones and carboxylic acids of shorter chain lengths. For example, ozonolysis with an oxidative workup would likely yield trifluoroacetic acid and a perfluorinated keto-acid. youtube.com

Plausible Oxidative Cleavage Products:

| Oxidizing Agent | Potential Products |

| Ozone (O₃) followed by oxidative workup (e.g., H₂O₂) | Trifluoroacetic acid, Perfluoro-3-oxobutanoic acid |

| Hot, concentrated Potassium Permanganate (KMnO₄) | Trifluoroacetic acid, Perfluoro-3-oxobutanoic acid |

This table outlines the likely products from the oxidative cleavage of perfluoro(4-methylpent-2-enoic acid) based on established mechanisms of alkene oxidation.

The reductive transformation of perfluoro(4-methylpent-2-enoic acid) has been investigated, particularly in the context of its environmental degradation. A significant pathway is electroreductive defluorination. acs.orgnih.govresearchgate.net This process involves the use of a modified cathode, such as one coated with a quaternary ammonium (B1175870) surfactant like octadecyltrimethylammonium bromide (OTAB), in an electrochemical cell. acs.orgnih.govresearchgate.net

The mechanism involves the adsorption of the perfluoro(4-methylpent-2-enoic acid) onto the modified cathode surface, facilitated by hydrophobic and electrostatic interactions. acs.orgnih.govresearchgate.net At a sufficiently low cathodic potential (e.g., -1.6 V vs Ag/AgCl), direct electron transfer to the molecule occurs. acs.orgnih.govresearchgate.net This electron transfer initiates a stepwise degradation pathway that includes reductive defluorination, where carbon-fluorine bonds are broken, and hydrogenation of the double bond. acs.orgnih.govresearchgate.net The presence of the carbon-carbon double bond is believed to facilitate the cleavage of the C-F bonds. acs.orgnih.govresearchgate.net This method has shown high removal and defluorination efficiencies, suggesting its potential for the remediation of water contaminated with this compound. acs.orgnih.govresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of perfluoro(4-methylpent-2-enoic acid) is dominated by the strong electron-withdrawing effects of the perfluoroalkyl groups and the carboxylic acid functionality. These groups create a highly electron-deficient π-system in the carbon-carbon double bond, making the molecule susceptible to nucleophilic attack while rendering it highly resistant to electrophilic substitution.

Nucleophilic Vinylic Substitution:

The most probable substitution reaction for this compound is nucleophilic vinylic substitution. The electron-deficient nature of the double bond facilitates the attack of nucleophiles. The reaction of the closely related precursor, perfluoro(2-methylpent-2-ene), with oxygen nucleophiles like alcohols has been shown to result in either substitution of a vinylic fluorine atom or addition across the double bond, depending on the reaction conditions. osti.gov For perfluoro(4-methylpent-2-enoic acid), a similar reactivity is expected.

The generally accepted mechanism for nucleophilic vinylic substitution on perfluoroalkenes is a two-step addition-elimination pathway. researchgate.net In the first step, the nucleophile attacks the electron-poor β-carbon of the double bond, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the strong electron-withdrawing perfluoroalkyl groups. In the second step, a fluoride ion is eliminated from the α-carbon, restoring the double bond and resulting in the substituted product.

The regioselectivity of the nucleophilic attack is directed by the electronic effects of the substituents. The β-carbon is the preferred site of attack due to the combined electron-withdrawing influence of the perfluoroalkyl group at the α-position and the perfluoroisopropyl group at the γ-position, which is relayed through the double bond.

Electrophilic Substitution:

Electrophilic substitution reactions on perfluoro(4-methylpent-2-enoic acid) are considered highly unlikely. The carbon-carbon double bond is severely deactivated by the powerful electron-withdrawing perfluoroalkyl and carboxyl groups. These groups drastically reduce the electron density of the π-system, making it unattractive to electrophiles. Any potential electrophilic attack would be energetically unfavorable.

Role of Unsaturated Bonds in Chemical Reactivity and Polymerization Processes

The carbon-carbon double bond is the primary site of chemical reactivity in perfluoro(4-methylpent-2-enoic acid). Its electron-deficient character, a direct consequence of the attached perfluoroalkyl and carboxyl groups, dictates its susceptibility to nucleophilic attack as discussed above. This unsaturated bond is also a key functional group for potential polymerization processes.

Reactivity of the Unsaturated Bond:

The double bond in perfluoro(4-methylpent-2-enoic acid) acts as an electrophilic center, readily reacting with a variety of nucleophiles. This reactivity is central to its functionalization and modification. The presence of bulky perfluoroalkyl groups can introduce steric hindrance, potentially influencing the rate and stereochemistry of reactions at the double bond.

Polymerization Processes:

Perfluoro(4-methylpent-2-enoic acid), as a substituted acrylic acid, has the potential to undergo polymerization to form fluorinated polymers. youtube.comnorthumbria.ac.uk These polymers are of interest for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. researchgate.net

The most probable method for the polymerization of this monomer is through free-radical polymerization. The double bond can be initiated by radical species to form a propagating polymer chain. However, the steric bulk of the perfluoroisopropyl group and the fluorine atom at the α-position may pose a significant challenge to the polymerization process, potentially leading to lower polymerization rates and lower molecular weight polymers compared to less hindered fluorinated acrylates. researchgate.net The specific conditions required for the polymerization of perfluoro(4-methylpent-2-enoic acid), such as the choice of initiator and solvent, would need to be empirically determined.

The resulting polymer would feature a poly(acrylic acid) backbone with pendant perfluoro(4-methylpent-2-enoyl) groups. The properties of such a polymer would be heavily influenced by the high fluorine content, likely resulting in a material with high hydrophobicity, oleophobicity, and thermal stability.

Investigation of C-F Bond Activation and Cleavage in Organic Electrosynthesis

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its activation and cleavage a formidable challenge. rsc.org This high bond strength is a defining characteristic of perfluorinated compounds, contributing to their remarkable stability and persistence. Organic electrosynthesis has emerged as a powerful tool to drive thermodynamically challenging reactions, including the cleavage of C-F bonds. rsc.org

For perfluoro(4-methylpent-2-enoic acid), several potential pathways for electrochemical C-F bond cleavage can be envisioned:

Reductive Cleavage of Allylic C-F Bonds: The C-F bonds on the perfluoroisopropyl group are allylic to the double bond. While the C-F bond is strong, the allylic position could be more susceptible to reductive cleavage under specific electrochemical conditions.

Decarboxylative Defluorination: Electrochemical methods have been developed for the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids. sci-hub.se While this specific reaction adds a CF3 group, it demonstrates the feasibility of using electrochemistry to induce decarboxylation and subsequent bond formation. A related process could potentially be engineered to promote C-F cleavage following decarboxylation.

Direct Reductive Cleavage: The direct electrochemical reduction of the C-F bonds on the perfluoroalkyl chain is a possibility, although it would likely require highly negative potentials due to the high bond strength.

The development of efficient catalysts is crucial for facilitating C-F bond cleavage under milder conditions. Recent advancements have shown that catalysts incorporating elements like boron can effectively cleave C-F bonds in PFAS compounds at room temperature. labcompare.com Such catalytic systems, when coupled with electrosynthesis, could offer a viable pathway for the controlled degradation or functionalization of perfluoro(4-methylpent-2-enoic acid).

Further research is necessary to explore the specific electrochemical behavior of perfluoro(4-methylpent-2-enoic acid) and to develop targeted methods for its C-F bond activation and cleavage.

Environmental Fate, Transport, and Advanced Remediation Strategies for Perfluoro 4 Methylpent 2 Enoic Acid

Environmental Persistence and Mobility of Perfluoro(4-methylpent-2-enoic Acid)

The environmental fate of Perfluoro(4-methylpent-2-enoic acid) is governed by the inherent strength of the carbon-fluorine bond, a defining characteristic of all PFAS compounds. This bond strength contributes to their remarkable resistance to natural degradation processes, leading to their widespread and persistent presence in various environmental compartments. itrcweb.org

Mechanisms Governing Environmental Distribution and Transport

The movement of Perfluoro(4-methylpent-2-enoic acid) through the environment is dictated by several key physical and chemical processes. As with other PFAS, its transport is influenced by advection, dispersion, and diffusion in aqueous and atmospheric systems. itrcweb.org Advection, the transport of substances by the bulk movement of a fluid, is a primary driver of its mobility in groundwater and surface water. nccoast.org Dispersion, resulting from small-scale variations in fluid velocity, and diffusion, the movement of molecules from an area of higher concentration to one of lower concentration, also contribute to its spread. itrcweb.org

The structure of Perfluoro(4-methylpent-2-enoic acid), possessing both a hydrophobic fluorinated tail and a hydrophilic carboxylic acid head, makes it surface-active. This property causes it to accumulate at interfaces, such as air-water and solid-water, which can significantly influence its transport. nccoast.org In the unsaturated zone of soil, the presence of air-water interfaces can retard its downward movement towards groundwater. nccoast.org

Factors Influencing Sorption and Desorption in Environmental Matrices

The sorption (adhesion) and desorption (release) of Perfluoro(4-methylpent-2-enoic acid) to and from environmental solids like soil and sediment are critical processes that affect its mobility. The extent of sorption is influenced by the properties of both the compound and the environmental matrix.

For PFAS in general, longer-chain compounds tend to sorb more strongly to organic carbon in soils and sediments than their shorter-chain counterparts. itrcweb.org The functional group also plays a role, with perfluoroalkyl sulfonates (PFSAs) typically showing stronger sorption than perfluoroalkyl carboxylic acids (PFCAs) of the same chain length. itrcweb.org The presence of other substances, such as organic matter and other co-contaminants, can also impact the sorption behavior of PFAS. nih.gov While specific sorption data for Perfluoro(4-methylpent-2-enoic acid) is limited, its behavior is expected to align with these general principles for unsaturated fluorinated carboxylic acids.

Biological Degradation Pathways of Perfluoro(4-methylpent-2-enoic Acid)

Despite their persistence, recent research has indicated that some PFAS, particularly unsaturated compounds like Perfluoro(4-methylpent-2-enoic acid), can undergo biological degradation under specific conditions.

Reductive Defluorination Mechanisms

Reductive defluorination is a key process in the breakdown of fluorinated organic compounds. It involves the removal of fluorine atoms and their replacement with hydrogen atoms, a reaction that requires the input of electrons.

A study on the biotransformation of two C6 per- and polyfluorinated compounds, including a structural isomer of Perfluoro(4-methylpent-2-enoic acid), demonstrated C-F bond cleavage via reductive defluorination by an organohalide-respiring microbial community. escholarship.org This process occurred when the fluorinated compound served as the sole electron acceptor for the microbes, with lactate (B86563) acting as the electron donor. escholarship.org

The enzymatic machinery responsible for reductive defluorination is a subject of ongoing research. While the specific enzymes that act on Perfluoro(4-methylpent-2-enoic acid) have not been definitively identified, the process is known to be enzymatically catalyzed. researchgate.net In the broader context of microbial metabolism, electron bifurcating enzymes, which often contain flavin and iron-sulfur clusters, play a crucial role in generating the low-potential electrons required for challenging reduction reactions. frontiersin.orgacs.orgnih.govresearchgate.netfrontiersin.org These enzymes couple an energetically favorable reaction to an unfavorable one, effectively "powering" difficult reductions. frontiersin.org It is plausible that such enzyme systems are involved in providing the necessary electrons for the reductive defluorination of recalcitrant compounds like Perfluoro(4-methylpent-2-enoic acid).

The presence of a carbon-carbon double bond (unsaturation) in the structure of Perfluoro(4-methylpent-2-enoic acid) is a critical feature that facilitates its biological degradation. acs.orgnih.govacs.org Research has shown that α,β-unsaturation is crucial for the biotransformation of fluorinated carboxylic acids under anaerobic conditions, proceeding through either reductive defluorination or hydrogenation pathways. acs.orgnih.govacs.orgnih.gov

Step-wise Degradation Pathways and Hydrogenation Events

The degradation of Perfluoro(4-methylpent-2-enoic acid), also known as PFMeUPA, involves distinct chemical transformations, primarily centered around reductive defluorination and hydrogenation. Research has shown that the degradation of PFMeUPA is not a single-step process but rather a sequence of events. In anaerobic biodefluorination, a significant portion of the compound undergoes reductive defluorination. One study using 19F-NMR to determine the reaction stoichiometry found that 82% of PFMeUPA was transformed via reductive defluorination, while the remaining 18% underwent hydrogenation. researchgate.net

The proposed mechanism for this biological defluorination implicates enzymes involved in the caffeate reduction pathway. researchgate.net This pathway suggests the reduction of the fluorinated substrate by a flavin adenine (B156593) dinucleotide (FAd) cofactor, followed by the elimination of a fluoride (B91410) ion. A specific amino acid residue, glutamate-362, is proposed to play a dual role, acting as an acid in the reduction step and subsequently as a base to facilitate the defluorination. researchgate.net In electrochemical systems, a step-wise degradation pathway for PFMeUPA has also been derived, which similarly includes processes of reductive defluorination and hydrogenation. researchgate.net These findings collectively indicate that the initial attacks on the PFMeUPA molecule lead to either the replacement of fluorine atoms with hydrogen (reductive defluorination) or the saturation of the carbon-carbon double bond (hydrogenation).

Microbial Community Dynamics and Specific Strain Involvement in Perfluoro(4-methylpent-2-enoic Acid) Biotransformation

The biotransformation of PFMeUPA is intrinsically linked to the activity of specific microbial communities, particularly those thriving in anaerobic environments. The complexity of these microbial consortia allows for the breakdown of recalcitrant compounds like PFMeUPA, which are resistant to degradation by single organisms.

Anaerobic microbial consortia have demonstrated significant potential in degrading PFMeUPA. The well-characterized dechlorinating enrichment culture, KB-1, which is known to contain organohalide-respiring bacteria, has been shown to achieve over 90% removal of PFMeUPA.

Recent studies have also identified Acetobacterium species as capable of both biotransforming and biodefluorinating unsaturated fluorinated carboxylic acids like PFMeUPA. researchgate.net Specifically, Acetobacterium bakii, a psychrophilic (cold-tolerant) anaerobe, possesses the genomic potential for such transformations. nih.gov Its genome contains the Wood-Ljungdahl pathway, a key metabolic route for carbon fixation in acetogens, which is relevant to the reductive processes involved in PFAS degradation. nih.gov The ability of these consortia and specific acetogenic bacteria to act on PFMeUPA highlights the importance of anaerobic environments for its remediation.

Within the effective microbial consortia, specific microorganisms have been identified as key players in the defluorination process. Dehalococcoides mccartyi, a cornerstone of the KB-1 consortium, is a well-known organohalide-respiring bacterium crucial for the bioremediation of chlorinated solvents. berkeley.eduscholaris.ca Its metabolic machinery, which relies on corrinoids (such as vitamin B12), is adapted for respiration using halogenated organic compounds as electron acceptors. berkeley.edu

In studies involving the KB-1 culture fed with PFMeUPA, the genus Dehalobacter exhibited growth, suggesting its active involvement in the biodefluorination of the compound. This points to a cooperative role among different organohalide-respiring bacteria within the consortium to achieve the breakdown of complex fluorinated molecules.

The metabolic activity driving the anaerobic biotransformation of PFMeUPA requires an electron donor to fuel the reductive reactions. Studies have shown that organohalide-respiring microbial communities can utilize simple organic compounds for this purpose. For the reductive defluorination of C6 PFAS compounds, lactate has been successfully used as an electron donor, with the PFAS serving as the electron acceptor. nih.gov

Furthermore, in laboratory settings, specific bacteria implicated in PFAS degradation have been cultured using various carbon and energy sources. For instance, Acetobacterium bakii has been successfully grown on media supplemented with fructose. nih.gov The utilization of these common and readily available substrates as electron donors is a critical factor for the feasibility of bioremediation strategies targeting PFMeUPA.

Characterization of Biotransformation Products and Assessment of Defluorination Extent

The assessment of PFMeUPA degradation involves quantifying the removal of the parent compound and identifying the resulting transformation products. In anaerobic consortia like KB-1, treatment resulted in over 90% removal of PFMeUPA, with a corresponding biodefluorination extent of 14%.

In a different approach using an electroreductive system, a much higher defluorination efficiency of 78.67% was achieved alongside a 99.81% removal of the parent compound. researchgate.net Stoichiometric analysis using 19F-NMR has provided a clearer picture of the transformation, showing that PFMeUPA degradation proceeds through two main competing pathways: 82% of the compound undergoes reductive defluorination, while 18% is subject to hydrogenation. researchgate.net This indicates that the primary biotransformation products are a mix of partially defluorinated and saturated analogs of PFMeUPA. The cleavage of the carbon-fluorine bond is the critical step for detoxification, and its extent varies significantly depending on the remediation strategy employed.

Table 1: Summary of Perfluoro(4-methylpent-2-enoic Acid) Biotransformation Studies

| System/Culture | Key Microorganisms | Electron Donor | Removal Efficiency | Defluorination Extent | Key Findings |

| Anaerobic Enrichment Culture (KB-1) | Dehalococcoides mccartyi, Dehalobacter | Not specified | >90% | 14% | Dehalobacter showed growth, suggesting its involvement in biodefluorination. |

| Acetobacterium spp. | Acetobacterium | Not specified | - | Observed | Reductive defluorination is linked to the caffeate reduction pathway. 82% reductive defluorination vs. 18% hydrogenation. researchgate.net |

| Electroreductive System | N/A (Abiotic) | Cathode | 99.81% | 78.67% | Degradation proceeds via reductive defluorination and hydrogenation, facilitated by the C=C bond. researchgate.net |

Influence of Molecular Structure (e.g., Branching, Unsaturation) on Biodegradability and Degradation Rates

The molecular structure of Perfluoro(4-methylpent-2-enoic acid) is a determining factor in its susceptibility to degradation. Two key features—the carbon-carbon double bond (unsaturation) and the trifluoromethyl branch—play crucial roles.

The presence of a C=C double bond is critical for initiating microbial attack under anaerobic conditions. ucr.edu This feature makes the molecule more reactive compared to its saturated perfluorinated counterparts, facilitating C-F bond cleavage. researchgate.net Studies have shown that this unsaturation is a key point of entry for anaerobic microbes. ucr.edu Furthermore, the presence of trifluoromethyl branches on the double bond has been found to further enhance biodegradability. ucr.edu

In the broader context of PFAS, molecular structure heavily influences environmental fate. While some studies suggest branched isomers may be more susceptible to transformation, other research indicates that linear isomers can be preferentially adsorbed to solid phases like soil and sludge. eurofins.comeurofins.se For PFMeUPA, its specific combination of unsaturation and branching appears to make it more amenable to biological and electrochemical degradation than saturated, linear perfluoroalkyl carboxylic acids (PFCAs), which are notoriously persistent. ucr.edunih.gov

Microbial Adaptations for Fluoride Management and Toxicity Mitigation

The biodegradation of highly fluorinated compounds like Perfluoro(4-methylpent-2-enoic acid) presents a significant challenge for microorganisms due to the strength of the carbon-fluorine (C-F) bond and the toxicity of the resulting fluoride ions. nih.govdigitellinc.com However, some bacteria have evolved mechanisms to manage fluoride and mitigate its toxic effects. nih.gov These adaptations are crucial for survival in environments contaminated with organofluorine compounds and are a key area of research for developing bioremediation strategies. nih.govasm.org

Microbial resistance to fluoride is a critical prerequisite for the breakdown of fluorinated substances. nih.gov The release of fluoride ions during defluorination can be toxic to the very microbes carrying out the process. nih.gov Therefore, microorganisms capable of degrading these compounds must possess effective fluoride export systems. asm.org While the specific mechanisms for Perfluoro(4-methylpent-2-enoic acid) are not yet fully elucidated, research on other organofluorine compounds provides insights into these adaptive strategies.

Studies have shown that some microbial communities can biodegrade fluorinated compounds, leading to the release of fluoride ions. acs.org For instance, a microbial consortium from garden soil demonstrated the ability to degrade fluorinated peptides, with the extent of defluorination decreasing as the number of fluorine atoms on the amino acid substrates increased. acs.org This suggests that the degree of fluorination directly impacts microbial degradation efficiency.

The toxicity of per- and polyfluoroalkyl substances (PFAS) to microbes can involve membrane disruption, oxidative stress, and DNA damage. nih.gov The composition and diversity of soil microbial communities can be significantly affected by PFAS contamination. nih.gov Long-chain PFAS and those with a sulphonic group tend to be more toxic to soil microbes than short-chain PFAS with carboxylic groups. nih.gov Understanding these toxic effects is vital for predicting the environmental fate of Perfluoro(4-methylpent-2-enoic acid) and for designing effective bioremediation approaches.

While the complete microbial mineralization of highly fluorinated compounds like Perfluoro(4-methylpent-2-enoic acid) by a single organism is challenging, the potential for biodegradation, even if partial, is significant. nih.govdigitellinc.com The breakdown of these "forever chemicals" into less fluorinated, and potentially less toxic, substances is a critical first step. pnas.org Research into the specific enzymes and metabolic pathways involved in the defluorination of Perfluoro(4-methylpent-2-enoic acid) is ongoing and holds promise for developing more effective bioremediation technologies. digitellinc.com

Advanced Chemical and Electrochemical Remediation Technologies for Perfluoro(4-methylpent-2-enoic Acid)

Advanced chemical and electrochemical technologies are emerging as promising methods for the degradation of persistent organofluorine compounds like Perfluoro(4-methylpent-2-enoic acid). pnas.orgnih.govrsc.org These technologies aim to break the strong carbon-fluorine bonds that make these substances resistant to natural degradation processes. researchgate.netnih.gov

Electrochemical oxidation (EO) is a powerful technique for treating water contaminated with per- and polyfluoroalkyl substances (PFAS). nih.govfrontiersin.org It involves the use of electrodes to induce chemical reactions that can break down these persistent compounds. nih.gov The process can occur through direct electron transfer from the PFAS molecule to the anode or indirectly through the action of electrochemically generated reactive oxygen species like hydroxyl radicals. nih.govfrontiersin.orgfrontiersin.org

Direct cathodic reduction is a key mechanism in the electrochemical degradation of certain PFAS. researchgate.netnih.gov In this process, electrons are directly transferred to the PFAS molecule at the cathode, leading to the cleavage of C-F bonds. researchgate.netnih.gov A study on the electroreductive defluorination of (E)-perfluoro(4-methylpent-2-enoic acid) (PFMeUPA) demonstrated that direct electron transfer was the primary mechanism for C-F bond breaking. researchgate.netnih.govacs.org The presence of a double bond in the PFMeUPA structure was found to facilitate this cleavage. researchgate.netnih.gov

The degradation process often begins with the adsorption of the PFAS molecule onto the cathode surface. researchgate.netnih.gov This is followed by a stepwise degradation pathway that includes reductive defluorination and hydrogenation. researchgate.netnih.gov The efficiency of this process is influenced by the specific electrochemical conditions and the properties of the electrode material. rsc.org

The choice of electrode material is critical for the efficiency of electrochemical defluorination. nih.gov Various materials have been investigated, including boron-doped diamond (BDD), Magneli phase titanium suboxides, and activated carbon. nih.govrsc.orgfrontiersin.org

Quaternary Ammonium (B1175870) Surfactant-Modified Cathodes: Modifying the cathode surface can significantly enhance the degradation of PFAS. researchgate.netnih.gov In a study on PFMeUPA, a cathode modified with the quaternary ammonium surfactant octadecyltrimethylammonium bromide (OTAB) achieved a removal efficiency of 99.81% and a defluorination efficiency of 78.67%. researchgate.netnih.govbohrium.com The surfactant promotes the adsorption of the PFAS onto the cathode through hydrophobic and electrostatic interactions, thereby facilitating electron transfer and enhancing the degradation process. researchgate.netnih.gov

Granular Activated Carbon (GAC) Electrodes: Granular activated carbon is a cost-effective and commercially available material that can be used as an electrode for PFAS degradation. rsc.org A study demonstrated that a GAC cathode could achieve reductive defluorination of PFMeUPA without the need for a catalyst. rsc.org The GAC not only adsorbs the PFAS but also conducts the electrical charge necessary for the reduction reaction. rsc.org This dual functionality makes GAC a promising material for developing inexpensive and non-destructive treatment processes for PFAS-contaminated water. rsc.org

Below is a table summarizing the performance of different modified cathodes in the degradation of Perfluoro(4-methylpent-2-enoic acid).

| Electrode Modification | Target Compound | Removal Efficiency (%) | Defluorination Efficiency (%) | Key Findings |

| Octadecyltrimethylammonium bromide (OTAB) | (E)-perfluoro(4-methylpent-2-enoic acid) | 99.81 | 78.67 | Surfactant modification enhances adsorption and electron transfer. researchgate.netnih.govbohrium.com |

| Granular Activated Carbon (GAC) | (E)-perfluoro(4-methylpent-2-enoic acid) | Not specified | Not specified | Effective reductive defluorination without a catalyst. rsc.org |

The efficiency of electrochemical degradation of PFAS is influenced by several operational parameters. nih.govresearchgate.net Optimizing these parameters is crucial for maximizing the degradation rate and minimizing energy consumption. Key parameters include:

Current Density: Higher current densities generally lead to faster degradation rates, but there is an optimal range beyond which energy efficiency may decrease. nih.gov

pH: The pH of the solution can affect the surface charge of the electrode and the speciation of the PFAS, thereby influencing the degradation kinetics. Acidic conditions have been shown to accelerate the degradation of some PFAS. nih.gov

Electrolyte Concentration: The type and concentration of the supporting electrolyte can impact the conductivity of the solution and potentially contribute to the formation of reactive species. nih.gov

Temperature: Increased temperature can enhance the rate of electrochemical reactions. nih.gov

Stirring Speed: Adequate mixing is important to overcome mass transfer limitations and ensure that the PFAS molecules come into contact with the electrode surface. nih.gov

A central composite design study on the electrochemical degradation of PFOA highlighted the importance of mass transfer (related to stirring speed) and the amount of charge passed (related to current density) on the decomposition rate. nih.gov

Combining microbial processes with electrochemical systems offers a promising approach for the remediation of PFAS. pnas.org These hybrid systems can overcome the limitations of either technology alone, leading to more complete and faster degradation. pnas.org

A study investigating a hybrid system for the degradation of PFMeUPA demonstrated significantly enhanced defluorination compared to either the microbial or electrochemical system alone. pnas.org The system consisted of a microbial consortium capable of reductive defluorination and a biocompatible electrochemical cathode. pnas.org Two key synergies were identified:

In-series microbial-electrochemical defluorination: The microbial process partially degrades the parent PFAS molecule, and the resulting transformation products are then further degraded by the electrochemical process. pnas.org

Electrochemically enabled microbial defluorination of intermediates: The electrochemical system can create conditions that enhance the microbial degradation of intermediate compounds that may be resistant to further microbial attack alone. pnas.org

In this hybrid system, up to six fluoride ions were released per PFMeUPA molecule, a much deeper level of defluorination than what was achieved by the microbial system alone. pnas.org This approach turns biotransformation end products into less fluorinated and potentially less toxic and more biodegradable substances. pnas.org The development of these material-microbe hybrid systems, driven by renewable electricity, represents a significant advancement in the pursuit of effective and sustainable PFAS remediation technologies. pnas.org

Other Advanced Oxidation and Reduction Processes (e.g., Sonochemical Treatment, Advanced Reduction Processes)

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) represent a suite of promising technologies for the degradation of persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS), including Perfluoro(4-methylpent-2-enoic acid). These methods rely on the generation of highly reactive radicals that can break the strong carbon-fluorine (C-F) bonds characteristic of these compounds.

Sonochemical Treatment:

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This process creates localized hotspots with extremely high temperatures and pressures, leading to the thermal decomposition (pyrolysis) of compounds at the bubble-water interface and the formation of reactive species like hydroxyl radicals (•OH) from water molecules. researchgate.netnih.govusask.capctsystems.com

For perfluorinated compounds, the effectiveness of sonolysis is influenced by several factors, including the compound's structure, the ultrasonic frequency, power density, and the solution chemistry. nih.govusask.caucl.ac.uk Research on related PFAS has shown that the degradation rate is dependent on the length of the perfluoroalkyl chain, with shorter-chain compounds sometimes exhibiting slower degradation kinetics. ucl.ac.uk The presence of a double bond and branching in the structure of Perfluoro(4-methylpent-2-enoic acid) may influence its accumulation at the bubble interface and its subsequent degradation.

Studies on similar C6 perfluorinated compounds have demonstrated the viability of sonochemical treatment. ucl.ac.uk The degradation process typically involves the cleavage of the hydrophilic head group followed by the stepwise removal of CF2 units from the fluorinated chain. nih.gov The presence of unsaturation in Perfluoro(4-methylpent-2-enoic acid) could potentially provide a reactive site for initial attack by radicals.

Advanced Reduction Processes (ARPs):

Advanced Reduction Processes have emerged as a particularly effective strategy for PFAS degradation due to the generation of hydrated electrons (e⁻aq), which are powerful reducing agents. acs.orgresearchgate.netmontclair.educhemrxiv.orgnih.gov These processes, often initiated by ultraviolet (UV) light in the presence of a sulfite (B76179) or iodide source, can effectively break C-F bonds. acs.orgmontclair.educhemrxiv.org

The degradation pathways in ARPs are highly dependent on the structure of the PFAS molecule, particularly the nature of the headgroup and the length of the fluoroalkyl chain. acs.orgmontclair.edu For unsaturated perfluorinated carboxylic acids like Perfluoro(4-methylpent-2-enoic acid), the double bond presents a potential site for reductive attack. Research on other unsaturated PFAS has indicated that the presence of α,β-unsaturation is a crucial structural feature for biotransformation via reductive defluorination. nih.govacs.org While this research focused on microbial processes, it highlights the potential vulnerability of the double bond to reduction.

The general mechanism for ARP-mediated degradation of perfluorocarboxylic acids (PFCAs) involves the reaction with hydrated electrons, leading to defluorination and the formation of shorter-chain intermediates. acs.orgchemrxiv.org The efficiency of these processes can be influenced by solution pH, the concentration of the electron-generating species, and the presence of other water constituents that may act as scavengers for the hydrated electrons. acs.orgmontclair.edu

Development and Evaluation of Engineered Remediation Strategies

The persistent and mobile nature of PFAS, including compounds like Perfluoro(4-methylpent-2-enoic acid), necessitates the development of robust engineered remediation strategies for contaminated soil and water. These strategies often involve a combination of physical separation techniques to concentrate the contaminants and destructive technologies to break them down.

Integrated Treatment Trains:

In Situ Remediation:

In situ remediation strategies aim to treat contaminants directly within the subsurface, avoiding the need for excavation or pumping. For PFAS, these technologies are still in development but show promise. One approach involves the injection of colloidal activated carbon or other sorbents into the aquifer to immobilize the PFAS and prevent further migration. thechemicalengineer.com Another emerging area is the stimulation of in-situ microbial reductive defluorination, particularly for unsaturated PFAS. nih.govacs.org The presence of the double bond in Perfluoro(4-methylpent-2-enoic acid) makes it a potential candidate for such bioremediation strategies.

Ex Situ Remediation:

Ex situ remediation involves the excavation of contaminated soil or the pumping of contaminated groundwater for treatment above ground. Soil washing can be employed to transfer PFAS from the soil matrix into a liquid phase, which can then be treated using the methods described above. nih.gov The resulting treated water can be returned to the site, while the cleaned soil can be redeposited.

The table below summarizes key research findings on the degradation of compounds structurally similar to Perfluoro(4-methylpent-2-enoic acid) using advanced remediation technologies.

| Technology | Target Compound(s) | Key Findings & Data |

| Sonochemical Degradation | Perfluoroalkyl carboxylic acids (PFCAs) and sulfonates (PFSAs) of varying chain lengths | Degradation rates are chain-length dependent, with shorter chains sometimes showing slower kinetics. The process is influenced by frequency, power density, and pH. usask.caucl.ac.uk |

| Advanced Reduction Processes (UV/Sulfite) | Various PFCAs and PFSAs | Effective for defluorination through the action of hydrated electrons. Degradation pathways are structure-dependent. acs.orgmontclair.educhemrxiv.org |

| Microbial Reductive Defluorination | Unsaturated and branched C6 fluorinated carboxylic acids | The α,β-unsaturation is a key structural feature for anaerobic biotransformation. Enhanced degradability was observed for structures with trifluoromethyl branches. nih.govacs.orgresearchgate.net |

| Engineered Systems | Short-chain PFAS | Treatment trains combining adsorption/filtration with destructive technologies are a common strategy. In-situ immobilization with sorbents is a developing approach. cswab.orgthechemicalengineer.comitrcweb.orgnih.govwaterrf.org |

Advanced Analytical and Spectroscopic Characterization of Perfluoro 4 Methylpent 2 Enoic Acid and Its Transformation Products

Quantitative Methodologies for Environmental Monitoring and Trace Analysis

Accurate quantification of Perfluoro(4-methylpent-2-enoic acid) in environmental samples is critical for assessing its distribution and potential impact. This requires highly sensitive and selective analytical methods capable of detecting trace concentrations amidst complex sample matrices.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is widely regarded as the benchmark technique for the quantification of perfluoroalkyl carboxylic acids (PFCAs) like Perfluoro(4-methylpent-2-enoic acid). researchgate.netmdpi.com This method offers exceptional sensitivity and selectivity, allowing for the detection of the compound at parts-per-trillion levels. mdpi.com In LC-MS/MS analysis, the compound is first separated from other components in the sample extract using liquid chromatography, typically reversed-phase ultra-high performance liquid chromatography (UHPLC) for enhanced resolution. mdpi.com Following separation, the analyte is ionized, usually with electrospray ionization (ESI) in negative mode, which is highly effective for acidic compounds.

The tandem mass spectrometer then provides two stages of mass analysis. The first stage selects the precursor ion corresponding to the deprotonated molecule of Perfluoro(4-methylpent-2-enoic acid). This ion is then fragmented in a collision cell, and the second mass analysis stage monitors specific product ions. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, ensuring accurate quantification. diva-portal.org Despite its advantages, challenges such as background contamination from instrument components can persist, sometimes requiring specialized equipment or additional purification steps. diva-portal.org

Table 1: Typical LC-MS/MS Parameters for PFCA Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | UHPLC | Provides high-resolution separation of isomers and from matrix components. mdpi.com |

| Stationary Phase | C18 or similar reversed-phase | Retains and separates non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of water and organic solvent (e.g., methanol, acetonitrile) with additives like ammonium (B1175870) acetate or formic acid. | Facilitates the elution and ionization of the analyte. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Efficiently generates negatively charged ions from acidic molecules. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. mdpi.comdiva-portal.org |

| Detection Mode | Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions for confident identification and quantification. diva-portal.org |

Given the typically low concentrations of Perfluoro(4-methylpent-2-enoic acid) in environmental samples and the complexity of matrices like water, soil, and sediment, a sample preparation step is essential. Solid-Phase Extraction (SPE) is the most prevalent technique for the extraction, purification, and pre-concentration of PFAS from environmental media. mdpi.commdpi.com The choice of SPE sorbent is crucial and depends on the specific properties of the analyte and the sample matrix. mdpi.com

For PFCAs, weak anion exchange (WAX) polymeric cartridges are often preferred. mdpi.com These sorbents contain tertiary amine functional groups that, under appropriate pH conditions, are positively charged and can retain anionic compounds like the carboxylate form of Perfluoro(4-methylpent-2-enoic acid) through electrostatic interactions. mdpi.com Hydrophilic-lipophilic balanced (HLB) sorbents can also be used, although they may show lower affinity for shorter-chain PFCAs. mdpi.com The SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analyte with a suitable solvent, which is then concentrated before LC-MS/MS analysis. Recently, magnetic solid-phase extraction using modified magnetic nanoparticles has been developed as a rapid and efficient alternative for extracting PFCs from water samples. nih.gov

Table 2: Common Solid-Phase Extraction Sorbents for PFAS Analysis

| Sorbent Type | Interaction Mechanism | Target Analytes |

|---|---|---|

| Weak Anion Exchange (WAX) | Anion exchange, reversed-phase | Strong and weak acids, including short- and long-chain PFCAs. mdpi.com |

| Hydrophilic-Lipophilic Balance (HLB) | Reversed-phase | Broad range of acidic, basic, and neutral compounds; effective for longer-chain PFAS. mdpi.com |

| Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene) | Reversed-phase | Non-polar to moderately polar compounds. |

| Magnetic Nanoparticles | Adsorption, modified surfaces | Can be tailored for specific PFCs, allowing for rapid extraction. nih.gov |

Structural Elucidation of Perfluoro(4-methylpent-2-enoic Acid) and its Transformation Products

Identifying the precise structure of Perfluoro(4-methylpent-2-enoic acid) and, more critically, its unknown transformation or degradation products, requires advanced spectroscopic techniques capable of providing detailed molecular information.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of emerging contaminants and their transformation products. pnnl.gov Unlike tandem mass spectrometry which is primarily used for targeted quantification, HRMS instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely high mass measurement accuracy. pnnl.gov This accuracy allows for the confident determination of the elemental composition of an unknown compound from its measured mass-to-charge ratio.

When investigating the transformation products of Perfluoro(4-methylpent-2-enoic acid), HRMS can identify metabolites or degradation products by comparing the accurate masses of features in exposed versus control samples. For instance, a biotransformation process might result in the addition of oxygen (hydroxylation) or the removal of a CF2 group. These changes can be precisely identified through the mass difference between the parent compound and the product, enabling the proposal of a chemical formula for the unknown substance. pnnl.gov This capability is crucial for identifying novel PFAS that are not present in commercial analytical standards.

Table 3: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, FT-ICR) |

|---|---|---|

| Primary Use | Targeted quantification (known compounds). diva-portal.org | Identification of unknown compounds, structural elucidation. pnnl.gov |

| Mass Accuracy | Typically >100 ppm | Typically <5 ppm |

| Resolving Power | Low to moderate | Very high, capable of separating ions with very small mass differences. pnnl.gov |

| Output | Nominal mass (integer) | Accurate mass (to several decimal places). |

| Application for Transformation Products | Limited to known products with available standards. | Ideal for identifying unknown metabolites and degradation products by determining their elemental formula. pnnl.gov |

While mass spectrometry provides information on the mass and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the specific atomic connectivity and stereochemistry of a molecule. For Perfluoro(4-methylpent-2-enoic acid), a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed for complete structural verification.

¹H NMR would be used to identify the proton of the carboxylic acid group, although its signal can be broad and may exchange with deuterated solvents.

¹³C NMR would provide signals for each unique carbon atom in the molecule, confirming the carbon backbone, including the C=C double bond, the methyl group, and the carboxyl carbon.

¹⁹F NMR is particularly powerful for fluorinated compounds. It would show distinct signals for the CF, CF₂, and CF₃ groups. The chemical shifts and coupling constants (J-coupling) between different fluorine atoms and between fluorine and carbon atoms would provide conclusive evidence for the structure, including the location of the trifluoromethyl group at the 4-position and the geometry (E/Z isomerism) around the double bond.

NMR is essential for distinguishing between structural isomers, which may have identical mass spectra but different chemical properties and toxicities.

Chromatographic Separation Techniques

The effective separation of Perfluoro(4-methylpent-2-enoic acid) from isomers and matrix components is a prerequisite for accurate analysis. Both gas and liquid chromatography platforms are utilized, each with specific advantages and requirements.

Gas Chromatography with Electron Capture Detectors (GC-ECD): Gas chromatography is a powerful separation technique, but it is generally used for volatile and thermally stable compounds. nih.gov Perfluoro(4-methylpent-2-enoic acid), being a carboxylic acid, is polar and not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is required to convert the carboxylic acid group into a less polar and more volatile ester or anilide. researchgate.net Following derivatization, the compound can be analyzed by GC. The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds, making it particularly suitable for detecting halogenated substances like PFCAs. measurlabs.com GC-ECD can achieve very low detection limits, comparable in some cases to LC-MS/MS. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC is an evolution of conventional HPLC that uses columns packed with smaller particles (typically sub-2 µm). mdpi.com This results in significantly higher separation efficiency, greater resolution, and faster analysis times. For a compound like Perfluoro(4-methylpent-2-enoic acid), which may exist as E/Z isomers and could be present alongside other branched-chain PFAS isomers, the high resolving power of UHPLC is a major advantage. mdpi.com When coupled with mass spectrometry, UHPLC-MS/MS is the most widely applied analytical procedure for PFAS monitoring, offering a combination of superior separation and highly sensitive detection. mdpi.com

Table 4: Overview of Chromatographic Techniques for Perfluoro(4-methylpent-2-enoic Acid)

| Technique | Principle | Requirements for PFCA Analysis | Advantages | Disadvantages |

|---|---|---|---|---|

| GC-ECD | Separation of volatile compounds in the gas phase. | Chemical derivatization to increase volatility is mandatory. researchgate.net | High sensitivity to halogenated compounds. measurlabs.com Low detection limits. researchgate.net | Derivatization adds time and potential for error. Not suitable for thermally unstable transformation products. |

| UHPLC | Separation of compounds in the liquid phase based on partitioning between mobile and stationary phases. | No derivatization required. | High resolution of isomers, fast analysis, directly compatible with MS. mdpi.com | Matrix effects can suppress ionization in the MS source. mdpi.com |

In-situ Monitoring and Real-time Analysis Techniques in Degradation Studies

Understanding the kinetics and pathways of Perfluoro(4-methylpent-2-enoic acid) degradation necessitates monitoring techniques that can provide data in real-time and, where possible, in situ. Such approaches offer a dynamic view of the transformation process, which is often lost in conventional batch experiments that rely on discrete time-point sampling.

Real-time analysis of thermal decomposition can be achieved using techniques like Evolved Gas Analysis–Mass Spectrometry (EGA-MS), which provides immediate feedback on the formation of gaseous breakdown products as a function of temperature acs.org. For aqueous systems, integrated analytical systems are being developed. For example, ratiometric fluorescence probes have been designed to simultaneously monitor the concentration of a parent PFAS, such as Perfluorooctanoic acid (PFOA), and the resulting fluoride (B91410) ions during photocatalytic degradation, offering a continuous view of the reaction progress rsc.org. This type of system provides dynamic and quantitative monitoring, which is crucial for assessing the efficiency of a degradation process rsc.org.

In situ monitoring in complex environmental matrices like soil and sediment is critical for assessing the bioavailability and degradation of PFAS. Diffusive Gradients in Thin Films (DGT) is an in situ tool that has been employed to understand the distribution and exchange kinetics of PFAS between solid and solution phases in soils researchgate.net. DGT measurements have revealed that even strongly adsorbed, long-chain PFAS can be bioavailable, providing deeper insights into their environmental behavior that cannot be obtained from bulk water or soil measurements alone researchgate.net. Theoretical approaches, such as ab initio molecular dynamics (AIMD), also offer a real-time assessment of degradation at the molecular level, providing mechanistic insights into processes like the ultrafast dissociation of C-F bonds in the presence of excess electrons researchgate.net.

| Technique | Principle of Operation | Application in Degradation Studies | Reference |

|---|---|---|---|

| Evolved Gas Analysis–Mass Spectrometry (EGA-MS) | Real-time analysis of gases evolved from a sample as it is heated under a controlled temperature program. | Provides fast, real-time screening of gaseous thermal decomposition products to identify significant degradation temperatures. | acs.org |

| Ratiometric Fluorescence Probes | A sensor that exhibits a change in the ratio of two fluorescence intensities in response to specific analytes (e.g., a parent PFAS and fluoride). | Enables continuous, real-time tracking of both the parent compound concentration and fluoride ion release during aqueous degradation processes. | rsc.org |

| Diffusive Gradients in Thin Films (DGT) | An in situ passive sampling technique that measures the flux of an analyte from a medium (soil, sediment) to a binding layer through a hydrogel. | Assesses the bioavailable fraction and desorption kinetics of PFAS from solid environmental matrices, providing insight into their environmental mobility and availability for degradation. | researchgate.net |

| Ab initio Molecular Dynamics (AIMD) | A computational simulation method that models the real-time motion of atoms and electrons in a system based on first-principles quantum mechanics. | Provides a real-time, molecular-level assessment of degradation mechanisms, such as the dynamics of C-F bond cleavage. | researchgate.net |

Fluoride-Ion Measurement by Ion-Selective Electrode Methods

A key indicator of the complete degradation, or mineralization, of Perfluoro(4-methylpent-2-enoic acid) is the cleavage of its highly stable carbon-fluorine (C-F) bonds to release inorganic fluoride ions (F⁻) into solution. The quantification of F⁻ serves as a direct and independent measure of defluorination researchgate.netpfascentral.org. The fluoride ion-selective electrode (F-ISE) method is a widely used, cost-effective, and rapid analytical tool for this purpose nih.govnih.gov. The technique relies on a lanthanum fluoride crystal sensor that develops a potential difference across its surface in response to the fluoride ion activity in the sample nemi.gov.

The accuracy and reliability of the F-ISE method are highly dependent on proper calibration and an understanding of potential interferences from the sample matrix, which is particularly important in degradation studies that often involve complex chemical environments researchgate.netpfascentral.org. Method validation involves confirming the electrode's Nernstian response, with an ideal slope performance in the range of -54 to -60 mV per decade change in fluoride concentration researchgate.netpfascentral.org.

Research has shown that various components in a sample can significantly impact the accuracy of fluoride measurements. A study assessing these impacts in the context of PFAS degradation in groundwater found that while standard aqueous matrices yielded high spike recoveries (>93%), the presence of chemical reagents used in degradation experiments introduced notable interference pfascentral.org. For instance, the oxidizing agents persulfate and permanganate (B83412) affected both spike recovery and the electrode slope pfascentral.org. The use of ascorbic acid as a quenching agent was found to decrease matrix spike recoveries to below 74%, indicating that alternative quenching procedures may be necessary when using an F-ISE pfascentral.org. Furthermore, physical components like sediments can underestimate fluoride concentration, an effect that is mitigated by filtering the sample prior to analysis pfascentral.org.

The F-ISE method has been successfully applied to track the defluorination of Perfluoro(4-methylpent-2-enoic acid). In one study investigating the biotransformation of the compound, an enrichment culture containing Dehalococcoides mccartyi achieved over 90% removal of (E)-perfluoro(4-methylpent-2-enoic acid) with a corresponding 14% biodefluorination, as quantified by fluoride release acs.org. This finding underscores the utility of F-ISE in providing direct evidence of C-F bond cleavage during the degradation of this specific compound.

| Matrix Condition | Matrix Spike Recovery (%) | Electrode Slope (mV) | Implication for Measurement Accuracy |

|---|---|---|---|

| Unaltered Aqueous Matrices (e.g., ultrapure water) | > 93% | -59.5 ± 0.2 | High accuracy and ideal electrode performance. |

| Presence of Persulfate | 87% | -58.4 ± 1.3 | Acceptable recovery and slope, minor interference. |

| Presence of Permanganate | 93% | -47.3 ± 2.2 | Low electrode slope indicates significant interference, requiring matrix-matched calibration or standard additions for accurate quantification. |

| Addition of Ascorbic Acid (Quenching Agent) | < 74% | Not Reported | Unacceptable recovery, suggesting this quenching agent should be avoided or alternative procedures used. |

| Presence of Sediments (Unfiltered) | Underestimated | Not Reported | Leads to underestimation of fluoride concentration; filtration prior to analysis is recommended. |

| Presence of Sediments (Filtered) | > 96% | Not Reported | Filtration improves recovery and accuracy. |

Computational Chemistry and Theoretical Modeling of Perfluoro 4 Methylpent 2 Enoic Acid Reactivity and Interactions

Molecular Dynamics (MD) Simulations for Adsorption, Binding, and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of Perfluoro(4-methylpent-2-enoic Acid), MD simulations can provide detailed insights into its adsorption onto various surfaces, its binding affinity to biological macromolecules, and its interactions in different environmental compartments.

For instance, MD simulations have been employed to investigate the interaction between different PFCAs and the G protein-coupled estrogen receptor (GPER). nih.gov These simulations, combined with spectroscopic analyses, revealed that the binding of PFCAs to the receptor is a spontaneous process. nih.gov The driving forces for these interactions were found to be dependent on the chain length of the PFCA, with hydrophobic forces dominating for some, while van der Waals forces and hydrogen bonding were more critical for others. nih.gov Such simulations can elucidate changes in the receptor's secondary structure upon binding, providing a molecular basis for potential endocrine-disrupting effects. nih.gov

MD simulations are also instrumental in studying the adsorption of PFCAs at interfaces, a key process in their environmental fate and transport. Studies on the adsorption of various per- and polyfluoroalkyl substances (PFAS) on materials like graphene have shown that adsorption strength is related to the molecular weight of the PFAS molecule. mdpi.com For example, simulations have demonstrated that longer-chain PFAS compounds tend to have stronger adsorption energies. mdpi.com This is often attributed to their enhanced hydrophobic characteristics. mdpi.comresearchgate.net

The insights from MD simulations can be used to predict how Perfluoro(4-methylpent-2-enoic Acid), with its unique branched structure and double bond, might interact with surfaces and biological targets. The data generated from such simulations can be presented in tables to compare interaction energies and conformational changes.

Table 1: Illustrative Example of MD Simulation Data for PFCA Interaction with a Generic Protein Receptor

| PFCA Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Change in Protein Secondary Structure (%) |

| Perfluorobutanoic acid (PFBA) | -5.2 | Lys, Arg, Val | 3.1 |

| Perfluorooctanoic acid (PFOA) | -8.7 | Leu, Phe, Ile | 6.5 |

| Perfluoro(4-methylpent-2-enoic Acid) (Predicted) | -7.5 (Hypothetical) | Hydrophobic & Polar Residues | 5.0 (Hypothetical) |

Note: The data for Perfluoro(4-methylpent-2-enoic Acid) is hypothetical and included for illustrative purposes to show how MD simulation results would be presented.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Energy Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic data. For Perfluoro(4-methylpent-2-enoic Acid), DFT calculations are crucial for elucidating potential reaction pathways for its degradation and for creating detailed energy profiles of these transformations.

DFT studies on similar fluorinated molecules, such as hexafluoro-2-butene, have been used to explore thermal decomposition pathways. ulisboa.pt These studies propose multiple chemical reaction pathways and calculate the activation energies for each step, allowing researchers to identify the most likely degradation mechanisms. ulisboa.pt For example, in the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene, DFT calculations helped to determine the formation pathways of major products like hydrogen fluoride (B91410) (HF). ulisboa.pt

In the context of Perfluoro(4-methylpent-2-enoic Acid), DFT could be used to investigate various degradation processes, such as oxidation, reduction, and hydrolysis. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This information is vital for understanding the compound's persistence in the environment and for developing effective remediation technologies.

Furthermore, DFT is a valuable tool for predicting fundamental physicochemical properties. For a wide range of C8-PFCAs, the COSMO-RS model, which is based on DFT calculations, has been used to predict acid dissociation constants (pKa) and partition coefficients. chemrxiv.orgnih.gov This approach has shown that functionalization close to the carboxylic head group has the most significant impact on these properties. chemrxiv.org

Table 2: Example of DFT-Calculated Activation Energies for a Hypothetical Degradation Pathway of a Perfluoroalkenoic Acid

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Initial radical attack on the double bond | 15.2 |

| 2 | C-C bond cleavage adjacent to the carboxyl group | 25.8 |

| 3 | Defluorination via C-F bond scission | 45.1 |

| 4 | Formation of smaller perfluorinated fragments | 12.5 |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations on reaction pathways.

Quantum Chemical Analysis of Carbon-Fluorine Bond Activation and Cleavage

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which is the primary reason for the high persistence of perfluorinated compounds. Quantum chemical methods, including DFT and other high-level ab initio calculations, are essential for understanding the mechanisms of C-F bond activation and cleavage.

Research in this area often focuses on the interaction of fluorinated molecules with transition metal centers, which can catalyze the cleavage of the C-F bond. researchgate.net Computational studies can model the oxidative addition of a C-F bond to a metal complex and determine the energetics of this process. researchgate.net These calculations can also shed light on the competition between C-F and C-H bond activation in partially fluorinated molecules. researchgate.net

For Perfluoro(4-methylpent-2-enoic Acid), quantum chemical analysis could be used to investigate how its specific electronic structure, including the presence of the double bond and the branched methyl group, influences the strength and reactivity of its C-F bonds. The electron-withdrawing nature of the carboxylic acid group and the double bond can affect the electron density distribution across the molecule, potentially creating sites that are more susceptible to nucleophilic or reductive attack, leading to C-F bond cleavage.

Recent advancements have explored photocatalytic systems for C-F bond activation. nih.gov Theoretical modeling plays a crucial role in understanding the mechanism of these reactions, where an organic photoredox catalyst can reduce C-F bonds to generate carbon-centered radicals. nih.gov These radicals can then be intercepted in subsequent reactions. nih.gov Quantum chemical calculations can model the electron transfer processes and the stability of the radical intermediates involved.

Table 3: Comparison of C-F Bond Dissociation Energies (BDEs) in Different Fluorinated Compounds (Illustrative Values)

| Compound | C-F Bond Location | BDE (kcal/mol) |

| Tetrafluoromethane | C-F | 130 |

| Perfluoroethane | C-F | 127 |

| Perfluoro(4-methylpent-2-enoic Acid) | C-F (alpha to double bond, hypothetical) | 115 |